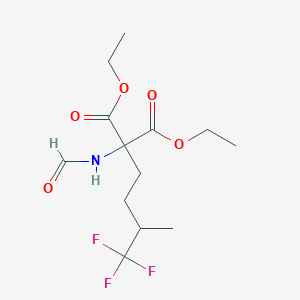
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a formamido group, a trifluoromethyl group, and a propanedioate moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate typically involves the reaction of diethyl malonate with 4,4,4-trifluoro-3-methylbutylamine in the presence of a formylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in substituted products with different functional groups.
Applications De Recherche Scientifique
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-formamido-2-(4,4,4-trifluoro-3-methyl-butyl)propanedioate
- Diethyl (formylamino)(4,4,4-trifluoro-3-methylbutyl)propanedioate
Uniqueness
Diethyl formamido(4,4,4-trifluoro-3-methylbutyl)propanedioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it different from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
5463-84-3 |
|---|---|
Formule moléculaire |
C13H20F3NO5 |
Poids moléculaire |
327.30 g/mol |
Nom IUPAC |
diethyl 2-formamido-2-(4,4,4-trifluoro-3-methylbutyl)propanedioate |
InChI |
InChI=1S/C13H20F3NO5/c1-4-21-10(19)12(17-8-18,11(20)22-5-2)7-6-9(3)13(14,15)16/h8-9H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
HQHPRVDCQZJHIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(C)C(F)(F)F)(C(=O)OCC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)


![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
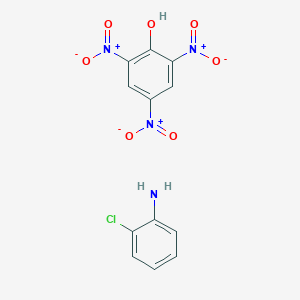
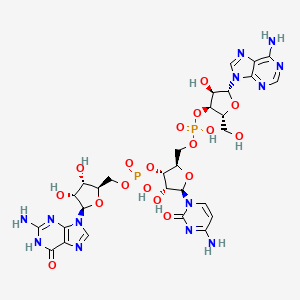
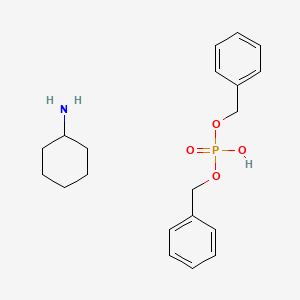
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
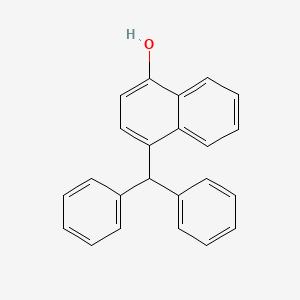
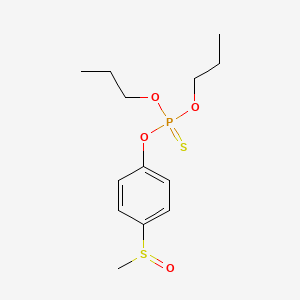
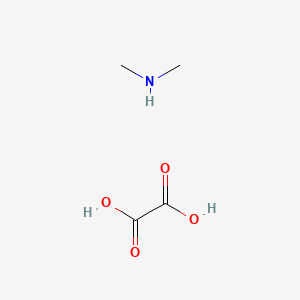
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
